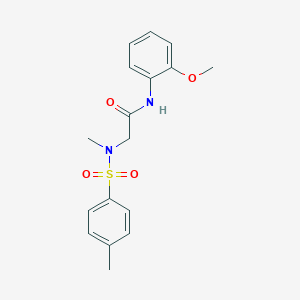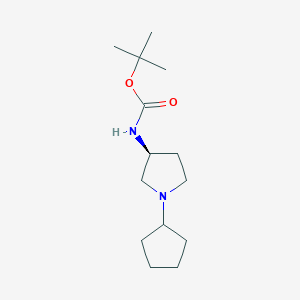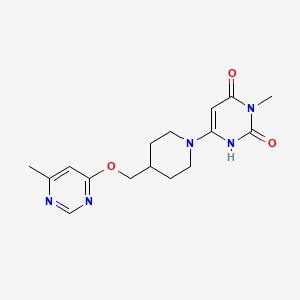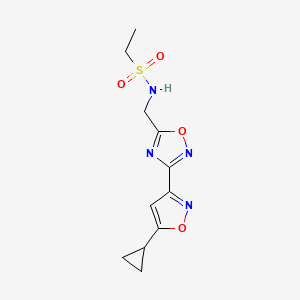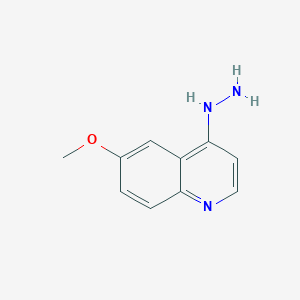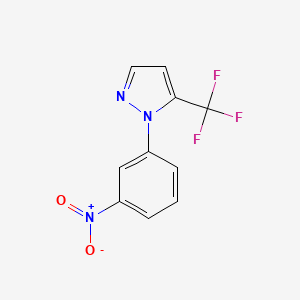![molecular formula C9H14N2S B2364122 5-甲基-2-[(吡咯烷-3-基)甲基]-1,3-噻唑 CAS No. 1503466-63-4](/img/structure/B2364122.png)
5-甲基-2-[(吡咯烷-3-基)甲基]-1,3-噻唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole: is a heterocyclic compound that features a thiazole ring substituted with a pyrrolidin-3-ylmethyl group and a methyl group
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biology and Medicine:
Drug Development: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific proteins or pathways.
Industry:
Agriculture: The compound can be used in the development of new agrochemicals, particularly those with fungicidal or insecticidal properties.
Polymer Science: The compound can be used in the synthesis of new polymers with unique mechanical or thermal properties.
作用机制
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence its interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring in its structure could potentially influence these properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidin-3-ylmethyl Group: This step can be achieved by reacting the thiazole derivative with a pyrrolidine derivative under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiazole ring or the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole or pyrrolidine derivatives.
Substitution: Substituted thiazole derivatives.
相似化合物的比较
- 2-Methyl-4-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
- 5-Methyl-2-[(pyrrolidin-2-yl)methyl]-1,3-thiazole
- 5-Methyl-2-[(pyrrolidin-4-yl)methyl]-1,3-thiazole
Comparison:
- Structural Differences: The position of the pyrrolidin-ylmethyl group and the methyl group can vary, leading to differences in the chemical and biological properties of the compounds.
- Unique Properties: 5-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole may have unique properties, such as higher binding affinity to specific targets or improved stability, compared to similar compounds.
属性
IUPAC Name |
5-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-7-5-11-9(12-7)4-8-2-3-10-6-8/h5,8,10H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLJKWYCIDLUKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CC2CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2364039.png)
![N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide](/img/structure/B2364044.png)
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2364045.png)
![Methyl 4-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2364047.png)
![N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2364048.png)
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
